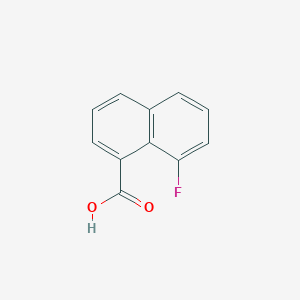

8-Fluoro-1-naphthoic acid

描述

Overview of Naphthoic Acid Scaffolds in Advanced Chemical Research

Naphthoic acid and its derivatives serve as a fundamental scaffold in the design and synthesis of complex organic molecules. acs.orgsmolecule.comchemicalbook.com The rigid, bicyclic aromatic system of the naphthalene (B1677914) core provides a well-defined three-dimensional structure that is amenable to functionalization at various positions. This structural feature is particularly valuable in medicinal chemistry, where the naphthoic acid framework has been incorporated into a range of biologically active compounds. sigmaaldrich.cnvulcanchem.comresearchgate.net For instance, derivatives of 2-naphthoic acid have been investigated as antagonists for the P2Y14 receptor, a target for inflammatory and immune responses. sigmaaldrich.cnvulcanchem.com Furthermore, the carboxylic acid group of naphthoic acids offers a versatile handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups, making it a valuable building block in organic synthesis. researchgate.netchemicalbook.com The study of substituted naphthoic acids also provides insights into structure-activity relationships and the influence of substituent effects on the reactivity and biological profiles of aromatic compounds. researchgate.netresearchgate.net

Importance of Fluorine Substitution in Aromatic Systems within Research Contexts

The introduction of fluorine into aromatic systems can profoundly alter the physicochemical and biological properties of a molecule. researchgate.net Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution is a widely used strategy in drug design and materials science. researchgate.netcdnsciencepub.com The presence of a fluorine atom can modulate a molecule's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. researchgate.net

From an electronic standpoint, fluorine's strong inductive electron-withdrawing effect can significantly alter the acidity and basicity of nearby functional groups. researchgate.net While it is generally considered a deactivating substituent in electrophilic aromatic substitution, it can also act as an activating group in certain contexts. smolecule.com The substitution of hydrogen with fluorine can also lead to changes in molecular conformation and binding affinity to biological targets due to the unique electronic and steric properties of the fluorine atom. researchgate.net These multifaceted effects make fluorine a valuable tool for fine-tuning the properties of aromatic compounds in a research setting.

Contextualization of 8-Fluoro-1-naphthoic Acid within the Field of Fluorinated Naphthalene Derivatives

This compound belongs to the class of monofluorinated naphthoic acids, which are relatively underexplored compared to their fluorinated benzoic acid counterparts. acs.orgsmolecule.comresearchgate.net The synthesis and characterization of various mono- and difluorinated naphthoic acids have been undertaken to expand the available chemical space for research. acs.orgsmolecule.comresearchgate.net The specific placement of the fluorine atom at the 8-position, in close proximity to the carboxylic acid group at the 1-position (a peri-relationship), introduces interesting steric and electronic interactions that can influence the molecule's reactivity and properties. rsc.org The synthesis of this compound has been described as a multi-step process, highlighting the challenges associated with the preparation of such specifically substituted naphthalenes. researchgate.netnih.gov This compound serves as a valuable intermediate for the synthesis of more complex molecules, such as fluorinated analogues of biologically active compounds, where the fluorine atom is strategically placed to modulate activity or metabolic stability. nih.gov

Physicochemical and Spectroscopic Properties of this compound

The properties of this compound are defined by its molecular structure, which features a naphthalene core with a fluorine atom and a carboxylic acid group in a peri arrangement.

Physical Properties

Commercially available this compound is typically a solid with a purity of 98%. sigmaaldrich.cncymitquimica.com It is recommended to be stored in a dry environment at 2-8°C. sigmaaldrich.cn

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇FO₂ | sigmaaldrich.cn |

| Molecular Weight | 190.17 g/mol | sigmaaldrich.cn |

| Physical Form | Solid | sigmaaldrich.cn |

| Purity | 98% | cymitquimica.com |

| Storage Temperature | 2-8°C | sigmaaldrich.cn |

Spectroscopic Data

The spectroscopic data for this compound provides confirmation of its chemical structure. The ¹H NMR spectrum is particularly informative for assigning the positions of the protons on the naphthalene ring.

| Technique | Observed Data | Source |

|---|---|---|

| ¹H NMR Spectroscopy | Spectra available in supporting information of the cited literature. | acs.org |

| ¹³C NMR Spectroscopy | Data not explicitly found in the provided search results. | |

| Infrared (IR) Spectroscopy | Data not explicitly found in the provided search results. | |

| Mass Spectrometry (MS) | Data not explicitly found in the provided search results. |

Synthesis and Reactivity of this compound

The synthesis of this compound has been reported in the literature, often as part of a broader effort to prepare a series of fluorinated naphthoic acids.

Synthetic Routes

A general route for the synthesis of monofluoro-1-naphthalenecarboxylic acids, including the 8-fluoro isomer, has been described. acs.orgsmolecule.comresearchgate.net This multi-step synthesis involves the elaboration of commercially available fluorinated phenylacetic acids. acs.orgsmolecule.comresearchgate.net The synthesis is noted to be somewhat lengthy, which can be a consideration for its use in large-scale applications. nih.gov

Chemical Reactivity and Transformations

The carboxylic acid functionality of this compound is a key site for chemical reactions. It can be converted to the corresponding acid chloride, which is a more reactive intermediate for acylation reactions. nih.gov For example, naphthoyl chlorides are used in the synthesis of 3-(1-naphthoyl)indoles, a class of compounds with cannabinoid activity. nih.gov The presence of the peri-fluorine atom can influence the reactivity of the carboxylic acid group and other positions on the naphthalene ring through both steric and electronic effects. rsc.org

Research Applications of this compound

While specific, widespread applications of this compound are not extensively documented in the readily available literature, its role as a chemical intermediate and building block in research is evident.

Role as a Chemical Intermediate

The primary application of this compound in a research context is as a precursor for the synthesis of more complex fluorinated molecules. nih.gov Its availability, although through a multi-step synthesis, allows for the introduction of a fluorinated naphthalene moiety into target structures.

Use in the Synthesis of Biologically Active Molecules

The structural motif of 8-substituted-1-naphthoic acids is found in various compounds with biological activity. For instance, the synthesis of 3-(8-halo-1-naphthoyl)indoles has been explored for their cannabinoid receptor activity. nih.gov Although the synthesis of the 8-fluoro analog was not pursued in that particular study due to the lengthy preparation of the starting acid, it highlights a potential area of application for this compound in medicinal chemistry research. nih.gov The strategic placement of the fluorine atom could be used to modulate the pharmacological properties of such compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-fluoronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLKWNFNGFWAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446032 | |

| Record name | 8-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405196-33-0 | |

| Record name | 8-Fluoro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Fluoro 1 Naphthoic Acid and Analogues

De Novo Synthesis Strategies

The construction of the 8-fluoro-1-naphthoic acid scaffold from acyclic or monocyclic precursors offers a versatile approach to introduce the desired fluorine substituent at a specific position. These strategies typically involve the sequential formation of the bicyclic aromatic system, ensuring precise control over the final substitution pattern.

Elaboration of Fluorinated Phenylacetic Acid Precursors

A robust and widely applicable route to this compound commences with appropriately substituted fluorinated phenylacetic acids. This method provides a convergent pathway to construct the naphthalene (B1677914) ring system with the fluorine atom positioned at the desired C-8 position. A general route involves the elaboration of a commercially available fluorinated phenylacetic acid to a 2-(fluoroaryl)glutaric acid derivative with differential ester groups.

One reported synthesis of 8-fluoro-1-naphthalenecarboxylic acid initiates from ethyl (o-fluorophenyl)acetate. science.gov This precursor undergoes a multi-step sequence to introduce the necessary carbon framework for the subsequent cyclization and aromatization steps, ultimately yielding the target molecule.

Intramolecular Friedel-Crafts Cyclization Approaches

A pivotal step in the de novo synthesis of the naphthalene core is the intramolecular Friedel-Crafts cyclization. This reaction forges the second ring of the naphthalene system by forming a new carbon-carbon bond between the aromatic ring and a tethered acyl or alkyl group. The success of this cyclization is highly dependent on the nature of the substrate and the choice of the Lewis acid catalyst.

In the context of this compound synthesis, the intramolecular Friedel-Crafts acylation of a suitably derivatized fluorinated phenylacetic acid precursor is a key transformation. For instance, the cyclization of a 2-(fluoroaryl)glutaric acid mono-acid derivative can be effected to furnish a tetralone intermediate. The choice of cyclizing agent is critical, with reagents such as polyphosphoric acid or strong acids like sulfuric acid being commonly employed.

An example of a similar transformation is the aluminum chloride-catalyzed cyclization of 2-fluoro-1-naphthylacetyl chloride to afford 3-fluoroacenaphthen-1-one, demonstrating the utility of this approach in constructing fused ring systems containing fluorine.

| Precursor | Lewis Acid | Product | Yield (%) | Reference |

| 2-(2-Fluorophenyl)glutaric acid monoester | Polyphosphoric acid | 8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivative | Not specified | science.gov |

| 2-Fluoro-1-naphthylacetyl chloride | Aluminum chloride | 3-Fluoroacenaphthen-1-one | Not specified |

Aromatization Sequences

The final step in the de novo synthesis is the aromatization of the partially saturated bicyclic intermediate to the fully aromatic naphthalene ring system. This is typically achieved through dehydrogenation of the tetralone or dihydronaphthalene precursor.

Following the intramolecular Friedel-Crafts cyclization that yields a fluorinated tetralone, aromatization can be accomplished using various reagents. Common methods include treatment with a palladium on carbon (Pd/C) catalyst at elevated temperatures or the use of chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The choice of aromatization conditions is crucial to ensure high yields and to avoid side reactions.

Fluorination Reactions for Naphthoic Acid Derivatives

An alternative to the de novo synthesis is the introduction of a fluorine atom onto a pre-existing naphthoic acid scaffold. These late-stage fluorination strategies can be advantageous for accessing a variety of fluorinated analogues from a common precursor.

Electrophilic Fluorination of Lithio-Intermediates Derived from Halogenated Naphthoic Acids

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. This approach involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. For the synthesis of fluoronaphthoic acids, this strategy can be applied to lithio-intermediates generated from halogenated precursors.

The synthesis of 5-fluoro-1-naphthalenecarboxylic acid has been achieved from the corresponding 5-bromo compound via electrophilic fluorination of the lithio-intermediate. This methodology can, in principle, be extended to the synthesis of this compound from an 8-halogenated-1-naphthoic acid precursor. The process involves a halogen-lithium exchange at low temperature to generate a nucleophilic aryllithium species, which is then quenched with an electrophilic fluorinating agent.

A variety of electrophilic N-F reagents are available, with Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) being among the most commonly used due to their stability and reactivity.

| Substrate | Lithiation Agent | Electrophilic Fluorinating Agent | Product | Yield (%) | Reference |

| 5-Bromo-1-naphthalenecarboxylic acid derivative | n-Butyllithium | N-Fluorobenzenesulfonimide (NFSI) | 5-Fluoro-1-naphthalenecarboxylic acid derivative | Not specified |

Nucleophilic Fluorination Strategies

Nucleophilic fluorination provides a complementary approach to the introduction of fluorine, particularly for substrates that are amenable to nucleophilic aromatic substitution (SNAr). This strategy typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion.

While the direct synthesis of this compound via nucleophilic fluorination is not extensively documented, the principles of SNAr on naphthoic acid systems suggest its feasibility. Research has shown that an ortho-fluoro or methoxy (B1213986) group in unprotected naphthoic acids can be displaced by organolithium or Grignard reagents in a nucleophilic aromatic substitution manner. researchgate.net This indicates that the carboxylate group can direct and activate the ring for such transformations.

A potential synthetic route could therefore involve the nucleophilic displacement of a leaving group at the 8-position of a 1-naphthoic acid derivative with a fluoride source. Common nucleophilic fluorinating agents include potassium fluoride (KF) and cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. The reactivity of the substrate would be enhanced by the presence of electron-withdrawing groups on the naphthalene ring.

| Substrate | Fluoride Source | Conditions | Potential Product |

| 8-Nitro-1-naphthoic acid | KF or CsF | Polar aprotic solvent, heat | This compound |

| 8-Chloro-1-naphthoic acid | KF or CsF | Phase-transfer catalyst, heat | This compound |

Alternative and Expedient Synthetic Routes

The pursuit of efficient and scalable methods for synthesizing this compound and its analogues is driven by the increasing importance of fluoro-organic compounds in various industries. researchgate.net Researchers have focused on developing routes that are not only high-yielding but also address the safety and cost limitations of earlier methods. These alternative approaches often leverage readily available starting materials and innovative reaction pathways to overcome the challenges associated with selective fluorination and substitution on the naphthalene core.

Adaptation of Classical Reactions for 1,8-Diaminonaphthalene (B57835) Derivatives

A significant advancement in the synthesis of 8-fluoro-naphthalene derivatives has been the adaptation of classical diazotization reactions using the inexpensive and commercially available 1,8-diaminonaphthalene as a starting material. researchgate.net This approach provides a practical and convergent pathway to key intermediates like 8-fluoronaphthalen-1-ylamine, which can be further converted to this compound.

The core of this methodology involves a two-step sequence that circumvents the direct, often problematic, diazotization and fluorination of a naphthalene diamine.

Formation of a Stabilized Diazonium Intermediate: 1,8-Diaminonaphthalene is first converted to 1H-naphtho[1,8-de] researchgate.netresearchgate.netorgsyn.orgtriazine. researchgate.net This triazine acts as a stabilized and isolable diazonium precursor, which is safer to handle compared to transient diazonium salts. researchgate.net This transformation is typically achieved through nonaqueous diazotization. researchgate.net

Fluorination under Mild Conditions: The crucial fluorination step is then performed by reacting the stable triazine intermediate with a fluorinating agent such as hydrogen fluoride-pyridine (HF-Py). researchgate.net This reaction proceeds under mild conditions to furnish 8-fluoronaphthalen-1-ylamine with high purity. researchgate.netresearchgate.net

This strategy overcomes many of the scale-up challenges found in literature methods and represents a significant improvement over traditional Balz-Schiemann reactions, which can be highly energetic and produce undesirable impurities on a larger scale. researchgate.net The reaction conditions for the conversion of the triazine intermediate have been optimized to maximize yield and purity, as detailed in the table below.

| Entry | Solvent/Reagent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | HF-Py (70%/30%) | 120 | - | - | Significant formation of des-fluoro impurity (1-aminonaphthalene). researchgate.net |

| 2 | HF-Py (70%/30%) | 60 | - | - | Reaction proceeded well with reduced impurity formation. researchgate.net |

| 3 | HF-Py (70%/30%) | Room Temp. | 7 days | 90.4 | Optimal conditions providing high yield and 94% product purity. researchgate.netresearchgate.net |

One-Pot Synthesis Protocols Utilizing Mixed Catalysts

While multi-step syntheses have been highly optimized, the development of one-pot protocols is a continuous goal in process chemistry to improve efficiency and reduce waste. For the synthesis of complex fluorinated molecules, one-pot strategies often combine multiple reaction steps, such as an isocyanide-based multicomponent reaction (IMCR) followed by a transformation, sometimes facilitated by catalysts like Indium(III) chloride. mdpi.com

Challenges in Large-Scale Preparation of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives is fraught with challenges. Many initial synthetic routes, while viable in the lab, prove impractical for bulk manufacturing due to issues of cost, safety, and purity. researchgate.net

Key challenges associated with previous synthetic methodologies include:

Cost of Starting Materials: Some earlier syntheses began with expensive starting materials like 8-bromo-1-naphthoic acid, making the final product economically unviable for many applications. researchgate.net

Use of Hazardous Reagents: Classical fluorination methods, such as the Balz-Schiemann reaction, and other transformations like the Curtius rearrangement, are highly energetic. researchgate.netresearchgate.net These reactions pose significant safety risks and require extensive evaluation and specialized equipment to ensure safe operation on a large scale. researchgate.net

Impurity Formation: The Balz–Schiemann reaction, when scaled up, was found to generate a significant amount of the des-fluoro impurity (e.g., 1-bromonaphthalene), which was difficult to remove and required careful chromatographic purification. researchgate.net

Handling of Sensitive Materials: Other reported routes involved the use of heat- and shock-sensitive materials, limiting their utility for large-scale preparation where thermal stability is paramount. researchgate.net

Separation of Isomers: Certain synthetic pathways produced regio-isomeric mixtures that necessitated challenging chromatographic separations to isolate the desired product. researchgate.net

The development of the synthetic route via 1,8-diaminonaphthalene and the stable 1H-naphtho[1,8-de] researchgate.netresearchgate.netorgsyn.orgtriazine intermediate was specifically designed to overcome these scale-up hurdles, offering a safer and more practical alternative for producing significant quantities of 8-fluoro-naphthalene compounds. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 8 Fluoro 1 Naphthoic Acid Derivatives

Derivatization and Functional Group Interconversions

The carboxylic acid moiety is the primary site for derivatization, allowing for a wide range of functional group interconversions common to aromatic carboxylic acids. These transformations are fundamental for modifying the molecule's properties and for synthesizing more complex structures.

Standard esterification procedures can be applied to 8-fluoro-1-naphthoic acid. For instance, reaction with alcohols, such as methanol, in the presence of an acid catalyst or using coupling agents, yields the corresponding esters. Heterogeneous catalysts have also proven effective for the esterification of various fluorinated aromatic carboxylic acids. rsc.orgresearchgate.net

The synthesis of amides is readily achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-fluoro-1-naphthoyl chloride can then be treated with a primary or secondary amine to furnish the desired N-substituted amide. Alternatively, peptide coupling reagents can directly facilitate amide bond formation between the carboxylic acid and an amine.

Further transformations of the carboxyl group include its reduction to a primary alcohol (8-fluoro-1-naphthalenemethanol). This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting alcohol provides a new handle for subsequent chemical modifications.

Table 1: Common Derivatization Reactions of this compound This table presents plausible transformations based on the known reactivity of naphthoic acids and related compounds.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | CH₃OH, H⁺ (cat.) | Methyl 8-fluoro-1-naphthoate | Esterification |

| This compound | 1. SOCl₂ 2. R₂NH | N,N-Dialkyl-8-fluoro-1-naphthamide | Amidation |

| This compound | LiAlH₄, then H₂O | (8-Fluoro-1-naphthalenyl)methanol | Reduction |

Regioselective Functionalization Studies

The regiochemical outcome of reactions on the naphthalene (B1677914) ring of this compound is controlled by the directing effects of the existing substituents and the reaction conditions employed.

The carboxylate group is a well-established directing group in transition metal-catalyzed C-H activation, capable of directing functionalization to its ortho positions. rsc.orgresearchgate.netsemanticscholar.org In the context of 1-naphthoic acid, this directs reactions to both the C2 and the C8 (peri) positions. rsc.org For this compound, the C8 position is already substituted with a fluorine atom. Therefore, carboxylate-directed C-H activation is expected to occur selectively at the C2 position. This provides a powerful strategy for introducing substituents ortho to the carboxylic acid, a position that can be difficult to functionalize through classical electrophilic aromatic substitution. While functionalization at the C5 position (a remote meta-position) is less common, specialized catalytic systems involving tailored ligands can sometimes achieve such remote C-H activations.

Electrophilic aromatic substitution (EAS) on this compound is influenced by the competing directing effects of the fluorine and carboxylic acid groups.

-COOH group: The carboxylic acid is a deactivating, meta-directing group. It withdraws electron density from the ring, slowing the rate of EAS and directing incoming electrophiles to positions C3 and C6.

-F group: Fluorine is a deactivating group due to its inductive effect but is an ortho-, para-directing group due to resonance effects of its lone pairs. It directs incoming electrophiles to positions C7 (ortho) and C5 (para).

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of -COOH (at C1) | Influence of -F (at C8) | Naphthalene Ring Position | Predicted Reactivity |

| C2 | ortho (deactivated) | - | β (less reactive) | Highly Unlikely |

| C3 | meta (favored by -COOH) | - | β (less reactive) | Possible, minor |

| C4 | ortho (deactivated) | - | α (more reactive) | Possible |

| C5 | - | para (favored by -F) | α (more reactive) | Most Likely |

| C6 | meta (favored by -COOH) | - | β (less reactive) | Possible, minor |

| C7 | - | ortho (favored by -F) | β (less reactive) | Possible |

The Birch reduction provides a method for the partial reduction of aromatic rings. wikipedia.org In the case of 1-naphthoic acid derivatives, the electron-withdrawing nature of the carboxylic acid group typically directs the reduction to the unsubstituted ring. publish.csiro.au Applying this to this compound, the reduction would be expected to occur on the ring containing positions C4, C5, C6, and C7, yielding a dihydro- or tetrahydro-naphthoic acid derivative.

This reaction is often coupled with alkylation in a process known as reductive alkylation. researchgate.net The anionic intermediate formed during the reduction can be trapped with an alkyl halide, leading to the introduction of an alkyl group onto the partially reduced ring system. This two-step sequence of reduction and alkylation is a powerful tool for creating complex, non-aromatic carbocyclic frameworks.

Decarbonylation, the removal of the carboxylic acid group as CO₂, is a separate transformation that can be achieved under various conditions, including thermal, photochemical, or radical-mediated methods like the Barton decarboxylation. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com While not directly part of the Birch reduction itself, it represents a potential subsequent step to remove the directing group after other functionalizations have been performed.

Transition Metal-Catalyzed Reactions

Derivatives of this compound are valuable substrates in modern transition metal-catalyzed reactions, particularly those involving palladium. These methods enable the construction of complex polycyclic aromatic systems through C-H activation and annulation processes.

Palladium-catalyzed reactions are highly effective for the functionalization of the C8 (peri) position of 1-naphthoic acid derivatives. rsc.org While the target molecule itself has a fluorine at this position, its derivatives, such as 8-bromo- or 8-iodo-1-naphthoic acid, serve as key precursors for these transformations.

A prominent application is the synthesis of benzanthrones. This can be achieved through a palladium-catalyzed cascade reaction involving the C8-arylation of a 1-naphthoic acid derivative with a diaryliodonium salt, followed by an intramolecular Friedel-Crafts acylation that closes the new ring. acs.org Similarly, Suzuki-Miyaura coupling can be used to introduce an aryl group at the C8 position, which can then undergo an acid-promoted intramolecular acylation to yield the benzanthrone (B145504) core. rsc.orgrsc.org These annulation strategies provide efficient, step-economical routes to complex, π-extended polycyclic aromatic hydrocarbons. rsc.org Furthermore, palladium-catalyzed annulation of 1-halo-8-arylnaphthalenes with alkynes has been developed to construct novel heptagon-embedded aromatic systems. researchgate.netelsevierpure.com

Table 3: Examples of Palladium-Catalyzed Annulation of 1-Naphthoic Acid Derivatives

| Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Ref. |

| 1-Naphthoic Acid | Diaryliodonium Salt | Pd(OAc)₂, TFA | Benzanthrone | acs.org |

| Methyl 8-bromo-1-naphthoate | Arylboronic Acid | Pd Catalyst | 8-Aryl-1-naphthoate | rsc.orgrsc.org |

| 8-Aryl-1-naphthoic Acid | - | BBr₃ | Benzanthrone | rsc.orgrsc.org |

| 1-Halo-8-arylnaphthalene | Diarylacetylene | Pd(OAc)₂, Ag₂CO₃ | Benzo rsc.orgnih.govcyclohepta[1,2,3-de]naphthalene | researchgate.net |

Ruthenium-Catalyzed Meta-C-H Alkylation

The carboxylate group is a versatile directing group in C-H functionalization, though its influence typically favors ortho-substitution. However, recent advancements have enabled meta-selective reactions. Ruthenium catalysis has been instrumental in achieving meta-C-H alkylation of aromatic carboxylic acids, a transformation that is also applicable to 1-naphthoic acid derivatives. researchgate.netnih.govnih.gov

This process utilizes a ruthenium catalyst, often in conjunction with a bidentate N-ligand, which modifies the electron density at the metal center. nih.govnih.gov This modification allows for single-electron reductions of alkyl halides, initiating the alkylation process. nih.govnih.gov For 1-naphthoic acids, this methodology facilitates site-selective alkylation at the C5 position, which is meta to the carboxylate directing group. researchgate.netnih.govnih.gov The reaction mechanism involves the formation of an ortho-benzoate ruthenacycle. The subsequent addition of the alkyl radical, generated from the alkyl halide, occurs exclusively at the position para to the carbon-ruthenium bond, resulting in the observed meta-alkylation relative to the carboxylate group. nih.govnih.gov This strategy has been successfully applied to a range of secondary and tertiary alkyl halides. researchgate.netnih.gov The resulting meta-alkylated products are valuable synthetic intermediates that can be converted into various functionalized molecules like ketones, nitriles, and amides. researchgate.netnih.gov

A key aspect of this catalytic system is the role of the ligand. For instance, in studies with 1-naphthoic acid, deuterium (B1214612) exchange experiments showed that in the absence of a specific ligand (like 5,5'-dimethylbipyridine), deuterium was incorporated only at the C2 position. nih.gov However, in the presence of the ligand, both C2 and C8 positions were fully deuterated, highlighting the ligand's critical role in enabling the subsequent functionalization at the remote C5 position. nih.gov

| Catalyst System | Substrate Type | Position of Alkylation | Alkylating Agent | Ref. |

| [Ru(p-cym)Cl2]2 / Bidentate N-ligand | 1-Naphthoic Acids | C5 (meta) | Secondary/Tertiary Alkyl Halides | researchgate.netnih.gov |

| [RuCl2(p-cym)]2 / 5,5'-dimethylbipyridine | Aromatic Carboxylic Acids | meta | Secondary/Tertiary Alkyl Bromides | nih.gov |

Rhodium-Catalyzed Dimerizations and Cascade Annulations

Rhodium catalysis offers powerful tools for constructing complex molecular architectures through cascade reactions. These processes often involve sequential C-H activation events to build fused ring systems. beilstein-journals.orgnih.govbeilstein-journals.org While direct dimerization of this compound is not prominently detailed, rhodium-catalyzed cascade annulations provide a pathway to intricate polycyclic structures from related starting materials. beilstein-journals.orgnih.gov

One notable example is the rhodium(III)-catalyzed intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides, which proceeds via sequential C(sp²)-H activation and C(sp³)-H amination to construct indolizinones. nih.govbeilstein-journals.org This type of cascade demonstrates the capacity of rhodium catalysts to orchestrate multiple bond-forming events in a single operation. beilstein-journals.org

More directly relevant to the naphthoic acid framework, rhodium catalysts can trigger cascade oxidative annulations to form substituted naphtho[1,8-bc]pyrans. nih.gov This transformation proceeds through the sequential cleavage of C(sp²)-H/C(sp³)-H bonds and C(sp²)-H/O-H bonds. The reaction of benzoylacetonitrile (B15868) with internal alkynes, in the presence of a rhodium catalyst and a copper oxidant, initially forms 1-naphthol (B170400) intermediates. These intermediates then react further with another molecule of the alkyne to yield the final fused naphthopyran products. nih.gov This reaction highlights a pathway where the C1 and C8 positions of the naphthalene core, analogous to the substitution pattern in this compound, are involved in the formation of a new fused ring.

| Catalyst | Reactants | Product Type | Key Features | Ref. |

| Rhodium(III) Complex | O-substituted N-hydroxyacrylamides | Indolizinones | Intramolecular, sequential C(sp²)-H and C(sp³)-H amination | nih.govbeilstein-journals.org |

| Rhodium Catalyst / Copper Oxidant | Benzoylacetonitrile, Internal Alkynes | Naphtho[1,8-bc]pyrans | Cascade oxidative annulation, sequential C-H/C-H and C-H/O-H cleavage | nih.gov |

Reactions Leading to Fused Ring Systems

Synthesis of Benzanthrones from 8-Aryl-1-naphthoic Acid Derivatives

A direct and efficient route to synthesizing benzanthrones involves the annulation of 8-aryl-1-naphthoic acid derivatives. rsc.orgrsc.org This method provides a rapid construction of the tetracyclic benzanthrone skeleton under mild conditions. rsc.orgrsc.org

| Reaction Sequence | Key Reagent | Intermediate | Final Product | Ref. |

| 1. Suzuki-Miyaura Coupling2. Intramolecular Friedel-Crafts Acylation | BBr₃ | 8-Aryl-1-naphthoic acid | Benzanthrone | rsc.orgrsc.org |

Formation of Naphtholactones and Other Fused Lactones

The formation of fused lactones, particularly naphtholactones, from 1-naphthoic acid derivatives often involves reactions that engage the peri-positions (C1 and C8). The rhodium-catalyzed cascade annulation leading to naphtho[1,8-bc]pyrans is an example of a reaction that constructs a fused heterocyclic system at these positions. nih.gov While a pyran is formed, this illustrates the feasibility of cyclization involving the C1 and C8 substituents. The synthesis of the corresponding lactones (naphtho[1,8-bc]pyran-3-ones) would involve the intramolecular esterification between a carboxylic acid at C1 and a hydroxyl group at C8.

Annulation Reactions with Alkynes and Alkenes

Annulation reactions of naphthoic acid derivatives with unsaturated partners like alkynes and alkenes provide a powerful method for constructing complex polycyclic aromatic systems. Ruthenium-catalyzed C-H activation and double alkyne annulation have been developed for the synthesis of multisubstituted 1-naphthoic acids from phthalic acids. researchgate.netfigshare.com This [2+2+2] benzannulation process proceeds with high atom economy, using atmospheric oxygen as the oxidant. researchgate.netfigshare.com

In a related context, rhodium-catalyzed cascade oxidative annulation of 1-naphthols with internal alkynes leads to the formation of naphtho[1,8-bc]pyrans. nih.gov This reaction involves the cleavage of C(sp²)-H and O-H bonds and demonstrates the utility of alkynes as coupling partners in building fused systems onto the naphthalene core. nih.gov Gold catalysts have also been shown to facilitate the annulation of enynes and alkynes to produce fluorenes and styrenes, indicating the broad potential of transition metals in catalyzing such transformations. researchgate.net

| Catalyst | Substrate | Coupling Partner | Product | Ref. |

| Ruthenium | Phthalic Acids | Alkynes (2 equiv.) | Multisubstituted 1-Naphthoic Acids | researchgate.netfigshare.com |

| Rhodium | 1-Naphthols | Internal Alkynes | Naphtho[1,8-bc]pyrans | nih.gov |

Mechanistic Investigations into the Chemical Behavior of 8 Fluoro 1 Naphthoic Acid

Elucidation of Reaction Mechanisms via Control Experiments

To investigate the chemical behavior of 8-fluoro-1-naphthoic acid, a series of control experiments would be essential. These experiments are designed to isolate and identify the roles of various components in a given reaction. For instance, in a proposed catalytic reaction, systematically omitting the catalyst, ligands, or additives would help determine their necessity for the transformation.

Furthermore, the reactivity of substrate analogs could provide valuable insights. For example, comparing the reaction outcomes of 1-naphthoic acid and this compound under identical conditions would highlight the electronic and steric influence of the fluorine substituent on the reaction mechanism. Control experiments could also involve the addition of radical scavengers to probe for the involvement of radical pathways or the introduction of potential intermediates to see if they lead to the final product.

Role of Intermediates in Catalytic Cycles

Cyclometallated Intermediates in C-H Activation

In transition metal-catalyzed C-H activation reactions, cyclometallated intermediates often play a pivotal role. For this compound, the carboxylic acid group could act as a directing group, facilitating the coordination of a metal catalyst and subsequent intramolecular C-H activation at the peri-position (C-8). This would lead to the formation of a stable five-membered palladacycle, for example. The fluorine atom at the 8-position would likely influence the stability and reactivity of such an intermediate due to its electronic properties. The formation of these cyclometallated species can often be detected and characterized using spectroscopic techniques like NMR.

Nitrenium/Carbocation Ion Pathways

In certain transformations, particularly those involving electrophilic reagents or strong acids, the reaction may proceed through charged intermediates such as carbocations or nitrenium ions (if an amino group were present). While less common for a carboxylic acid derivative under typical catalytic conditions, the potential for such pathways should not be entirely dismissed, especially under harsh reaction conditions. The electronic effect of the fluorine atom would significantly impact the stability of a carbocation at the 8-position.

Isotopic Labeling Studies for Reaction Pathway Delineation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction and provides unambiguous evidence for proposed mechanistic pathways. For this compound, several isotopic labeling experiments could be envisioned.

For instance, deuterating the C-H bond at the 8-position and monitoring the kinetic isotope effect (KIE) would reveal whether C-H bond cleavage is the rate-determining step of the reaction. A significant KIE (kH/kD > 1) would support this hypothesis. Furthermore, using ¹⁸O-labeled carboxylic acid could help to understand the role of the directing group and whether it remains coordinated to the metal center throughout the catalytic cycle.

| Isotopic Labeling Experiment | Purpose | Potential Outcome and Interpretation |

| Deuterium (B1214612) labeling at C-8 | To determine if C-H bond cleavage is rate-determining. | A significant kinetic isotope effect (kH/kD > 1) suggests C-H activation is part of the rate-limiting step. |

| ¹⁸O labeling of the carboxylic acid | To probe the coordination and dissociation of the directing group. | Retention of ¹⁸O in the product would indicate that the carboxylate remains bound to the catalyst. |

| ¹³C labeling of the naphthyl backbone | To track skeletal rearrangements or scrambling. | Unchanged ¹³C positions in the product would rule out certain rearrangement pathways. |

Analysis of Competitive Reaction Mechanisms

For example, by introducing an equimolar amount of a similar substrate with a different electronic or steric profile (e.g., 8-chloro-1-naphthoic acid or 1-naphthoic acid), the relative reaction rates can be determined. This would provide insight into the electronic and steric demands of the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, are also invaluable for comparing the activation barriers of different proposed pathways and predicting the most likely reaction mechanism. These computational models can help to rationalize experimental observations and provide a deeper understanding of the transition states and intermediates involved.

Advanced Spectroscopic and Structural Elucidation Techniques in 8 Fluoro 1 Naphthoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 8-fluoro-1-naphthoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the naphthalene (B1677914) ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing nature of both the carboxylic acid group and the fluorine atom.

The protons on the naphthalene ring will typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The specific chemical shifts and the magnitude of the coupling constants (J-values) between adjacent protons allow for the assignment of each proton to its specific position on the ring. The presence of the fluorine atom at the C8 position will induce characteristic splitting patterns for the neighboring protons, particularly H7, due to through-space and through-bond spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | 7.2 - 7.6 | Doublet of doublets (dd) |

| H3 | 7.5 - 7.9 | Triplet (t) or Triplet of doublets (td) |

| H4 | 8.0 - 8.4 | Doublet of doublets (dd) |

| H5 | 7.9 - 8.3 | Doublet (d) |

| H6 | 7.4 - 7.8 | Triplet (t) or Triplet of doublets (td) |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. beilstein-journals.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The carbonyl carbon of the carboxylic acid group is expected to appear far downfield, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The carbon atom directly bonded to the fluorine (C8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorine's position. Other carbons in proximity to the fluorine atom will show smaller, long-range coupling constants (²JCF, ³JCF, etc.), providing further structural confirmation.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 185 |

| C1 | 125 - 135 |

| C2 | 120 - 130 |

| C3 | 125 - 135 |

| C4 | 120 - 130 |

| C4a | 130 - 140 |

| C5 | 120 - 130 |

| C6 | 125 - 135 |

| C7 | 115 - 125 |

| C8 | 155 - 165 (with large ¹JCF) |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.orghuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for studying substituent effects. nih.gov

For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the C8 position. The chemical shift of this signal, typically reported relative to a standard such as CFCl₃, provides information about the electron density at the C8 position. The signal will likely be a multiplet due to coupling with neighboring protons, primarily H7. Analysis of this coupling can further confirm the structural assignment.

Table 3: Predicted ¹⁹F NMR Chemical Shift Range for this compound

| Fluorine Position | Predicted Chemical Shift (ppm vs. CFCl₃) |

|---|

Note: This is a predicted value and can be influenced by solvent and electronic effects.

Mass Spectrometry (MS) for Mixture Analysis and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, MS is invaluable for confirming the identity of the synthesized product and for analyzing reaction mixtures. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The presence of the naphthalene ring would lead to characteristic aromatic fragments.

X-ray Crystallography for Unambiguous Regioisomeric Confirmation

An X-ray crystal structure of this compound would provide unequivocal proof of the connectivity of the atoms, confirming that the fluorine atom is located at the C8 position and the carboxylic acid group is at the C1 position. researchgate.netresearchgate.net This is particularly important as the synthesis of substituted naphthalenes can sometimes yield mixtures of isomers. The crystallographic data would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which can influence the compound's physical properties. While the synthesis of this compound has been noted as being potentially lengthy, obtaining a single crystal suitable for X-ray diffraction would provide the ultimate structural confirmation. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Naphthoic acid |

| 8-Chloro-1-naphthoic acid |

| 8-Bromo-1-naphthoic acid |

| 8-Iodo-1-naphthoic acid |

Theoretical and Computational Approaches to Understanding 8 Fluoro 1 Naphthoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of naphthoic acid and its derivatives. nih.gov DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are effective for determining energies, geometrical structures, and vibrational wavenumbers of these compounds. nih.gov

Geometric optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For a series of ortho-substituted naphthoic acids, including the 8-fluoro derivative (referred to as o-Fluoro naphthoic acid), computational studies have been performed to determine their chemical and structural properties. researchgate.net The total energy of a molecule is a key indicator of its stability. The calculated total energy for o-Fluoro naphthoic acid was found to be -4.20E+05 kcal/mol. researchgate.net

Table 1: Calculated Total Energy for o-Fluoro Naphthoic Acid

| Compound | Total Energy (kcal/mol) |

|---|---|

| o-Fluoro naphthoic acid | -4.20E+05 |

Data sourced from computational studies on ortho-substituted naphthoic acids. researchgate.net

Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, determining its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For o-Fluoro naphthoic acid, the energies of these frontier orbitals and the resulting energy gap have been calculated. researchgate.net These values are critical for understanding the electronic behavior and reactivity of the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |

|---|---|---|---|

| o-Fluoro naphthoic acid | -172 | -114 | 4.895 |

Data sourced from computational studies on ortho-substituted naphthoic acids. researchgate.net Note: The original source reports a positive gap value, which is the absolute difference between HOMO and LUMO energies.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify a molecule's behavior. researchgate.net These global reactivity parameters include chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the LUMO and HOMO energies (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to receive electrons. researchgate.net

Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net For o-Fluoro naphthoic acid, the large HOMO-LUMO gap of 4.895 kcal/mol suggests it is a relatively "hard" molecule compared to other derivatives like o-Chloro naphthoic acid (gap = 3.707 kcal/mol). researchgate.net

Table 3: Predicted Chemical Reactivity Descriptors for o-Fluoro Naphthoic Acid

| Compound | HOMO-LUMO Gap (kcal/mol) | Chemical Hardness (η) (kcal/mol) |

|---|---|---|

| o-Fluoro naphthoic acid | 4.895 | 2.4475 |

Values calculated based on data from computational studies. researchgate.net

DFT calculations are also employed to study the conformational behavior of molecules, including the analysis of transition states and the determination of rotational energy barriers. mdpi.com For substituted naphthoic acids, the rotation of the carboxylic group is a key conformational feature. The effect of electron-donor groups on the conjugation in ortho-substituted naphthoic acids has been investigated by correlating calculated rotational barriers of the transition state. researchgate.net This analysis involves observing changes in bond lengths, bond angles, and dihedral angles of the carboxylic group during rotation. researchgate.net The presence of substituents can significantly hinder internal rotation within a molecule. mdpi.com In the case of ortho-substituted naphthoic acids, the rotational barrier is correlated with various geometric, atomic, and spectroscopic parameters, providing insight into how the fluoro substituent influences the molecule's conformational flexibility. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.gov QSAR models are developed to predict the properties of new or untested chemicals based on their structural features. mdpi.com

Investigation of Substituent Effects on Electronic and Structural Properties

The introduction of substituents to the naphthoic acid scaffold plays a pivotal role in modulating its electronic and structural characteristics. researchgate.net Computational studies are instrumental in elucidating these effects, providing insights into how different functional groups alter the molecule's reactivity, stability, and intermolecular interactions. Quantum mechanical methods, including stabilization energy, charge distribution analysis, and molecular electrostatic potential mapping, are employed to describe the influence of substituents on the aromatic system. ajpchem.org Such investigations are crucial for tailoring the properties of naphthoic acid derivatives for specific applications, from molecular electronics to pharmaceuticals. researchgate.netajpchem.org

A study by Munir et al. conducted computational analyses on a series of ortho-substituted naphthoic acids, including a fluorine-substituted derivative, to evaluate their chemical and structural properties. researchgate.net This research utilized various physicochemical descriptors such as total energy, HOMO-LUMO gap, chemical hardness, and dipole moment to quantify the impact of different substituents. researchgate.netajpchem.org The findings from such studies provide a foundational understanding of how the strategic placement of functional groups can fine-tune the molecule's behavior.

Impact of Fluorine Atom on Molecular Interactions and Aggregation Behavior

The fluorine atom, owing to its high electronegativity and small size, significantly influences the intermolecular forces and aggregation behavior of 8-fluoro-1-naphthoic acid. nih.gov The presence of fluorine can modulate hydrophobic interactions and introduce polar C–F bonds, which can participate in dipole-dipole interactions, thereby affecting how the molecules self-assemble. nih.gov While direct computational studies on the aggregation of this compound are not extensively detailed in the available literature, the principles of fluorine's influence on molecular interactions are well-established. nih.govnih.gov

Computational studies on ortho-substituted naphthoic acids provide data that can be used to infer the electronic influence of the fluorine atom. For instance, the calculated dipole moment and charge distribution on the atoms of o-fluoro naphthoic acid can indicate the potential for electrostatic interactions that drive aggregation.

| Compound | Total Energy (kcal/mol) | HOMO (kcal/mol) | LUMO (kcal/mol) | Dipole Moment (Debye) | Charge on Carboxylic Carbon |

|---|---|---|---|---|---|

| o-Fluoro naphthoic acid | -4.20E+05 | -1.72E+02 | -11.4E+01 | 4.895 | -0.382 |

| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 | -0.398 |

Conjugation Effects of Electron-Donating Groups

The electronic properties of the naphthoic acid system are sensitive to the presence of electron-donating groups (EDGs). researchgate.net These groups can enhance π-conjugation within the aromatic rings, which in turn affects the molecule's optical and electronic properties, such as its absorption and emission spectra. researchgate.net The introduction of an EDG generally leads to a smaller HOMO-LUMO gap, indicating increased reactivity and a red shift in the absorption spectrum. researchgate.net

In a computational study of ortho-substituted naphthoic acids, the effects of various substituents, including electron-donating groups like methoxy (B1213986) (-OCH3), ethoxy (-OC2H5), hydroxy (-OH), and amino (-NH2), on the electronic structure were investigated. researchgate.net The study revealed that these EDGs influence the rotational barriers of the carboxylic acid group and alter bond lengths and angles within the molecule, which are indicative of changes in conjugation. ajpchem.org For instance, the bond length of the carbon-carbon bond connecting the carboxylic group to the naphthalene (B1677914) ring may decrease due to increased π character, while the carbonyl (C=O) bond length may increase. researchgate.net

The table below, derived from the computational study by Munir et al., compares the effects of different electron-donating groups on the electronic properties of ortho-substituted naphthoic acids. researchgate.net

| Substituent | Total Energy (kcal/mol) | HOMO (kcal/mol) | LUMO (kcal/mol) | Dipole Moment (Debye) | Charge on Carboxylic Carbon |

|---|---|---|---|---|---|

| -OH | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.738 | -0.419 |

| -OCH3 | -4.32E+05 | -1.49E+02 | -4.14E+01 | 6.869 | -0.420 |

| -OC2H5 | -4.57E+05 | -1.46E+02 | -5.71E+01 | 7.401 | -0.418 |

| -NH2 | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.779 | -0.395 |

These theoretical investigations underscore the significant role that substituents, particularly the fluorine atom and various electron-donating groups, play in defining the electronic and structural landscape of 1-naphthoic acid derivatives. The insights gained from such computational approaches are invaluable for the rational design of molecules with tailored properties.

Applications of 8 Fluoro 1 Naphthoic Acid As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The reactivity of both the carboxylic acid and the fluorine-substituted aromatic ring makes 8-fluoro-1-naphthoic acid a fundamental building block for constructing intricate organic structures.

This compound is a precursor for synthesizing various substituted naphthalene (B1677914) derivatives. The carboxylic acid group can be converted into other functional groups, and the fluorine atom can be replaced through nucleophilic aromatic substitution, although this often requires harsh conditions. A notable application is in the synthesis of compounds like 1-(8-fluoronaphthalen-1-yl)piperazine, a key intermediate in pharmaceutical research. While a common route to this compound starts from the more expensive 8-bromo-1-naphthoic acid, a synthetic pathway involving this compound is also conceivable. researchgate.netresearchgate.net The synthesis starting from 8-bromo-1-naphthoic acid involves several key steps, including a Curtius rearrangement and a palladium-catalyzed coupling reaction. researchgate.net

A proposed, though lengthy, synthesis of 8-fluoronaphthalen-1-ylamine, a direct precursor to the piperazine (B1678402) derivative, can be envisioned from this compound through reactions like the Curtius or Hoffmann rearrangement. researchgate.net However, a more practical and convergent synthesis has been developed starting from 1,8-diaminonaphthalene (B57835), which avoids some of the challenges associated with the multi-step preparation of this compound itself. researchgate.net

| Starting Material | Key Transformations | Target Molecule | Significance |

|---|---|---|---|

| 8-Bromo-1-naphthoic acid | Curtius rearrangement, Balz–Schiemann reaction, Pd-catalyzed coupling | 1-(8-Fluoronaphthalen-1-yl)piperazine | Key pharmaceutical intermediate |

| This compound (proposed) | Curtius or Hoffmann rearrangement | 8-Fluoronaphthalen-1-ylamine | Precursor to various derivatives |

Naphthoic acids, in general, are key starting materials for the preparation of fluoromethylnaphthalenes. A general synthetic strategy involves the reduction of the naphthoic acid to the corresponding hydroxymethylnaphthalene, which is then converted to a bromomethyl derivative, followed by a halide exchange reaction to introduce fluorine. cdnsciencepub.com

The typical reaction sequence is as follows:

Reduction: The naphthoic acid is reduced to a naphthyl carbinol (hydroxymethylnaphthalene) using a reducing agent like lithium aluminum hydride.

Bromination: The resulting alcohol is then converted to a bromomethylnaphthalene.

Fluorination: Finally, the bromide is replaced by fluoride (B91410) to yield the desired fluoromethylnaphthalene. cdnsciencepub.com

This sequence provides a reliable method for synthesizing a variety of substituted fluoromethylnaphthalenes. cdnsciencepub.com

8-Halogen-1-naphthoic acids are important precursors for the synthesis of nitrogen-containing heterocyclic compounds that have applications in the dye and pharmaceutical industries.

Naphthostyril and 8-Amino-1-naphthoic acid: A well-established process involves the treatment of 8-halogen-1-naphthoic acids (such as 8-chloro-, 8-bromo-, or 8-iodo-1-naphthoic acid) with aminating agents like ammonia. google.com This reaction, often carried out under pressure and sometimes in the presence of a copper catalyst, leads to the formation of 8-amino-1-naphthoic acid. google.com The 8-amino-1-naphthoic acid can then be isolated by acidification with a weak acid like acetic acid. Alternatively, if the reaction mixture is acidified with a strong acid such as hydrochloric acid while hot, intramolecular cyclization occurs to form naphthostyril, which precipitates upon cooling. google.com This process is highly efficient, with yields reported to be between 90% and 97%. google.com

Naphthoxazoles: The naphthalene framework substituted at the 1 and 8 positions is also a precursor to naphthoxazole systems. For instance, 8-nitro-1-naphthoic acid can be reduced with zinc in acetic acid to form 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid. nih.gov This reaction proceeds through a reduction intermediate of the nitro group that subsequently condenses with the acetic acid solvent to form the oxazole (B20620) ring. nih.gov This demonstrates how a 1,8-disubstituted naphthalene can be used to construct fused heterocyclic systems.

| Precursor | Reagents | Product(s) |

|---|---|---|

| 8-Halogen-1-naphthoic acid | Ammonia, heat, pressure | 8-Amino-1-naphthoic acid and/or Naphthostyril |

| 8-Nitro-1-naphthoic acid | Zinc, acetic acid | 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic acid |

Role as a Directing Group in C-H Activation

The functionalization of otherwise inert C–H bonds is a significant area of modern organic synthesis. A common strategy to achieve site-selectivity in these reactions is the use of a directing group, which is a functional group on the molecule that directs the catalyst to a specific C-H bond. snnu.edu.cnrsc.org

The carboxylic acid group is a well-known directing group in transition-metal-catalyzed C-H activation. rsc.org In the case of naphthoic acids, the carboxylate can direct the functionalization to the adjacent ortho positions. For 1-naphthoic acids, this would typically be the C2 and C8 (peri) positions. This approach allows for the introduction of new substituents, such as aryl or alkyl groups, at these positions. The first C-H activation on benzoic or naphthoic acids was reported in 1998. rsc.org

For this compound, the carboxylic acid at the C1 position can act as a directing group to facilitate C-H activation at the C2 and C8 positions. However, since the C8 position is already substituted with fluorine, the directing effect would primarily guide functionalization to the C2 position. Conversely, the fluorine atom at C8 could potentially influence the reactivity and selectivity of C-H activation at the nearby C7 position. The principle of using a functional group to direct reactions to a specific site on the naphthalene ring is a powerful tool in synthesis. nih.gov

Intermediate for the Synthesis of Diverse Functionalized Arenes

The chemical versatility of this compound makes it a valuable intermediate for the synthesis of a wide range of functionalized aromatic compounds (arenes). As detailed in the preceding sections, it serves as a starting point for:

Complex Naphthalene Derivatives: Through modification of its carboxylic acid group and substitution of the fluorine atom, it can be converted into highly substituted naphthalenes with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Heterocyclic Compounds: It is a key building block for nitrogen- and oxygen-containing heterocycles, such as naphthostyrils and naphthoxazoles, which are important scaffolds in various biologically active molecules and dyes. google.comnih.gov

Specifically Functionalized Arenes via C-H Activation: By leveraging the directing group capabilities of its carboxylic acid function, new carbon-carbon and carbon-heteroatom bonds can be formed at specific positions on the naphthalene ring, providing access to otherwise difficult-to-synthesize isomers. rsc.org

The ability to use this compound to generate such a diverse array of functionalized arenes underscores its importance as a strategic intermediate in modern organic synthesis.

Challenges and Future Perspectives in 8 Fluoro 1 Naphthoic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds, including 8-Fluoro-1-naphthoic acid, often presents significant challenges. Traditional methods for introducing fluorine can require harsh conditions, expensive reagents, and may suffer from poor regioselectivity and low yields.

One documented route to 8-fluoro-1-naphthalenecarboxylic acid involves a multi-step sequence starting from fluorinated phenylacetic acids. This approach includes the elaboration to 2-(fluoroaryl)glutaric acids with differential ester groups, followed by selective hydrolysis, intramolecular Friedel-Crafts cyclization, and subsequent aromatization to yield the desired product nih.govconsensus.app. While this method provides a viable pathway, it is lengthy and may not be optimal for large-scale production.

An alternative strategy for synthesizing a derivative, 1-(8-fluoro-naphthalen-1-yl)piperazine, highlights some of the difficulties associated with precursors to this compound. The original synthesis started from the expensive 8-bromo-1-naphthoic acid and involved energetic and potentially hazardous reactions like the Curtius and Balz–Schiemann reactions researchgate.net. These traditional methods underscore the need for more efficient and safer synthetic protocols.

Future research in this area should focus on the development of more sustainable and atom-economical synthetic routes. This could involve the use of late-stage C-H fluorination techniques, which would allow for the direct introduction of a fluorine atom onto the naphthalene (B1677914) scaffold, thereby reducing the number of synthetic steps. Additionally, exploring greener solvents and catalysts will be crucial in minimizing the environmental impact of the synthesis. A comparative overview of a traditional versus a potential greener synthetic approach is presented in Table 1.

Table 1: Comparison of a Traditional and a Potential Greener Synthetic Route to this compound

| Feature | Traditional Route (e.g., from 8-bromo-1-naphthoic acid) | Potential Greener Route (e.g., via C-H activation) |

|---|---|---|

| Starting Material | Often multi-substituted and expensive precursors. | Readily available naphthalene or 1-naphthoic acid. |

| Number of Steps | Multiple steps, often involving protection/deprotection. | Potentially a single step for fluorination. |

| Reagents | Use of hazardous reagents (e.g., for diazotization). | Milder and more selective fluorinating agents. |

| Byproducts | Generation of significant waste. | Higher atom economy with fewer byproducts. |

Exploration of Novel Catalytic Transformations

The reactivity of the this compound scaffold remains largely underexplored. The presence of the fluorine atom and the carboxylic acid group offers multiple sites for catalytic functionalization, opening avenues for the synthesis of a diverse range of derivatives with potentially interesting properties.

Future research should focus on leveraging the unique electronic properties of the fluorine substituent to direct novel catalytic transformations. For instance, the electron-withdrawing nature of fluorine can influence the reactivity of the naphthalene ring in electrophilic aromatic substitution reactions. Gold-catalyzed functionalization of naphthalene has been shown to yield a mixture of products from carbene insertion into C-H bonds or addition to double bonds nih.govnih.gov. Investigating similar catalytic systems with this compound could lead to the selective synthesis of novel derivatives.

Furthermore, the carboxylic acid group can be used as a handle for various transformations. Decarboxylative cross-coupling reactions, for example, could be employed to introduce a wide range of functional groups at the 1-position of the naphthalene ring. The development of catalytic systems that can selectively functionalize the C-H bonds of the naphthalene core, directed by the carboxylic acid group, would be a significant advancement. This would allow for the late-stage modification of the scaffold, providing rapid access to a library of compounds for screening in various applications.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the research and development process. For this compound, computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. Such studies on substituted naphthoic acids have shown that substituents play a major role in influencing the reactivity and biological activity of these aromatic compounds ajpchem.orgresearchgate.net. By understanding the electronic landscape of the molecule, chemists can design more effective and selective synthetic strategies.

Moreover, computational modeling can be used to predict the properties of novel materials derived from this compound. For instance, the electronic and optical properties of potential organic semiconductors or the binding affinity of drug candidates to their biological targets can be simulated before their synthesis. A computational study on fluorinated allopurinol, for example, demonstrated how fluorine substitution could enhance chemical stability and reactivity emerginginvestigators.org. Similar in silico studies on this compound derivatives could guide the design of molecules with desired functionalities.

Table 2: Key Parameters from a Hypothetical DFT Study on this compound

| Parameter | Predicted Value/Information | Implication for Reactivity and Synthesis |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | Visualization of the charge distribution on the molecule. | Predicts sites for electrophilic and nucleophilic attack. |

| Fukui Functions | Quantify the reactivity of different atomic sites in the molecule. | Helps in predicting the regioselectivity of reactions. |

| Bond Dissociation Energies | Energy required to break specific bonds. | Provides insights into the stability and potential reaction pathways. |

Design of New Materials and Molecular Systems Utilizing this compound Scaffolds

The unique combination of a rigid aromatic core, a polar carboxylic acid group, and an electronegative fluorine atom makes this compound an attractive building block for the design of new materials and molecular systems.

In the field of materials science, fluorinated naphthalene derivatives are being explored for their potential in liquid crystals and organic electronics researchgate.netgoogle.comnih.govnih.gov. The introduction of fluorine can influence the packing of molecules in the solid state, leading to desirable electronic properties. This compound could serve as a precursor for the synthesis of novel liquid crystalline materials or as a component in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Furthermore, the carboxylic acid functionality allows for the formation of well-defined supramolecular structures through hydrogen bonding. The study of supramolecular assemblies of fluoro-aromatic molecules is a burgeoning field, with applications in the development of porous materials and functional nanostructures researchgate.netnih.govresearchgate.netacs.org. The self-assembly of this compound, either alone or in combination with other molecules, could lead to the formation of interesting and potentially useful molecular architectures. The ability of fluorinated carboxylic acids to act as powerful building blocks in the formation of bimolecular monolayers has been demonstrated, highlighting the potential of these molecules in surface science and nanotechnology rsc.org.

常见问题

Q. What are the common synthetic routes for 8-Fluoro-1-naphthoic acid, and what are their limitations?

The synthesis of this compound often involves halogenation of naphthalene derivatives. A modified Whitmore procedure, originally used for 8-chloro-1-naphthoic acid, involves mercuration of 1,8-naphthalic anhydride followed by halogen exchange. However, challenges include competing dichlorination (e.g., formation of 5,8-dichloro byproducts) and low yields when using chlorinating agents like N-chlorosuccinimide . Alternative routes may leverage electrophilic fluorination or directed ortho-metalation strategies, but fluorination regioselectivity remains a hurdle. Characterization via GC/MS and NMR is critical to identify byproducts and validate purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm regioselectivity of fluorination and detect aromatic proton environments.

- GC/MS : Used to analyze methyl ester derivatives, identifying halogenation byproducts (e.g., dichloro or trichloro esters) .

- FT-IR : Validates carboxylic acid functionality via O-H and C=O stretches.

- Elemental Analysis : Ensures stoichiometric fluorine incorporation.

Cross-referencing data from these methods minimizes misassignment risks, especially when dichloro isomers complicate interpretation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation in the synthesis of this compound?

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce radical-mediated dichlorination side reactions.

- Halogen Source Selection : Avoiding elemental chlorine in favor of milder agents (e.g., Selectfluor®) improves regioselectivity .

- Catalytic Systems : Palladium or copper catalysts may direct fluorination to the 8-position, though substrate compatibility must be tested.

- In Situ Monitoring : HPLC or TLC tracks reaction progress, enabling early termination to limit byproduct accumulation.

For example, Whitmore’s method achieved 84% yield for bromo analogs but only 36% for chloro derivatives due to competing dichlorination, highlighting the need for condition-specific tuning .

Q. What strategies resolve contradictions in spectroscopic data when characterizing fluorinated naphthoic acids?

Contradictions often arise from:

- Isomeric Byproducts : GC/MS of methyl esters can differentiate 8-fluoro from 5-fluoro or dichloro isomers based on retention times and fragmentation patterns .

- Overlapping NMR Signals : - HOESY experiments clarify spatial proximity of fluorine to aromatic protons.

- Computational Modeling : DFT calculations predict chemical shifts to validate experimental assignments .

Triangulating data across techniques and leveraging computational tools reduces ambiguity in structural elucidation .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations provide insights into: